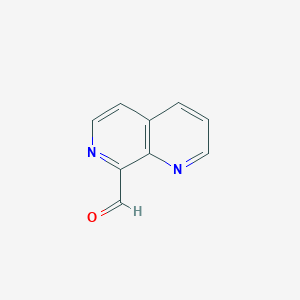

1,7-Naphthyridine-8-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

1,7-naphthyridine-8-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c12-6-8-9-7(3-5-10-8)2-1-4-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNNAKRDZPPRNRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=NC=C2)C=O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Reaction Chemistry and Functionalization of 1,7 Naphthyridine 8 Carbaldehyde

Chemical Transformations of the Carbaldehyde Moiety

The aldehyde functional group is one of the most reactive and synthetically useful moieties in organic chemistry. On the 1,7-naphthyridine-8-carbaldehyde framework, it serves as a key site for transformations that can modulate the molecule's electronic properties, steric profile, and potential for intermolecular interactions.

Oxidation to Carboxylic Acid Derivatives

The oxidation of the aldehyde group in this compound to the corresponding carboxylic acid, 1,7-naphthyridine-8-carboxylic acid, is a fundamental transformation. This conversion replaces the electrophilic aldehyde with a versatile carboxylic acid group, which can serve as a precursor for amides, esters, and other derivatives.

Various oxidizing agents can accomplish this transformation. Strong oxidants like potassium permanganate (KMnO₄) or chromic acid are effective, though milder, more selective reagents are often preferred to avoid potential side reactions on the electron-rich naphthyridine ring. During the synthesis of related 1,8-naphthyridine (B1210474) dialdehydes, it has been noted that an excess of selenium dioxide (SeO₂) can lead to the formation of the corresponding carboxylic acid, indicating the feasibility of this oxidation within the naphthyridine family oaji.net.

Table 1: General Conditions for Aldehyde Oxidation

| Reactant | Oxidizing Agent | Solvent | Conditions | Product |

|---|

Reduction to Hydroxymethyl Derivatives

The reduction of the carbaldehyde moiety yields the corresponding primary alcohol, (1,7-naphthyridin-8-yl)methanol. This transformation converts the planar, sp²-hybridized aldehyde carbon into a tetrahedral, sp³-hybridized carbon, introducing a flexible hydroxymethyl group capable of forming hydrogen bonds and serving as a nucleophile or a leaving group after activation.

Standard reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed for this purpose. The choice of reagent depends on the presence of other reducible functional groups within the molecule. In studies involving the synthesis of naphthyridine dialdehydes via oxidation of dimethyl precursors, the formation of hydroxymethyl groups was observed when an insufficient amount of the oxidizing agent was used, highlighting this structural relationship oaji.net.

Table 2: General Conditions for Aldehyde Reduction

| Reactant | Reducing Agent | Solvent | Conditions | Product |

|---|

Condensation Reactions Leading to Schiff Base Formation

The reaction of this compound with primary amines leads to the formation of Schiff bases, or imines. This condensation reaction is a robust method for introducing a wide variety of substituents onto the naphthyridine core via the C=N double bond. Schiff bases are pivotal intermediates in organic synthesis and are known to coordinate with metal ions ispub.com.

The reaction typically proceeds via nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration to form the imine. The formation of Schiff bases is a common strategy in the synthesis of biologically active molecules, and numerous examples exist involving the related 1,8-naphthyridine scaffold ispub.com.

Table 3: Representative Schiff Base Formation

| Aldehyde | Primary Amine | Solvent | Conditions | Product Type |

|---|

Derivatization Strategies on the 1,7-Naphthyridine (B1217170) Ring System

Beyond the aldehyde, the aromatic core of the 1,7-naphthyridine system is a prime target for derivatization. Introducing substituents directly onto the ring can profoundly influence the molecule's properties. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.

Halogenation and Subsequent Nucleophilic or Cross-Coupling Reactions

Introduction of a halogen atom (e.g., Cl, Br, I) onto the 1,7-naphthyridine ring is a critical first step for many derivatization strategies. Halogenated naphthyridines are versatile precursors for both nucleophilic aromatic substitution (SₙAr) and metal-catalyzed cross-coupling reactions.

In SₙAr reactions, a nucleophile displaces the halide on the aromatic ring. The electron-withdrawing nature of the two nitrogen atoms in the naphthyridine system makes the ring electron-deficient and thus more susceptible to nucleophilic attack, particularly at positions ortho and para to the nitrogens wikipedia.orglibretexts.org. This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates researchgate.net. The reactivity and regioselectivity of these substitutions depend on the specific nucleophile, the halide's position, and the reaction conditions researchgate.net.

Suzuki Coupling and Related Palladium-Catalyzed Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are exceptionally effective for forming carbon-carbon bonds. These reactions typically couple an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base nih.govrsc.org.

Research has demonstrated the successful synthesis of 6,8-disubstituted 1,7-naphthyridines using these methods. For instance, starting from a di-halogenated 1,7-naphthyridine, selective Suzuki coupling can be achieved at different positions to introduce aryl or heteroaryl groups. These reactions have been instrumental in developing potent and selective inhibitors for enzymes like phosphodiesterase type 4D (PDE4D) nih.gov. The choice of catalyst, ligands, and base is crucial for controlling the selectivity and yield of the coupling reaction, especially in di-halogenated systems where mono- or di-substitution is possible rsc.orgnih.gov.

Table 4: Example of Suzuki Coupling on a 1,7-Naphthyridine Core

| Substrate | Coupling Partner | Catalyst | Base | Product |

|---|

Amination Reactions

Amination reactions are fundamental transformations for the introduction of nitrogen-containing moieties, which are prevalent in biologically active compounds. For this compound, amination can be achieved through several synthetic strategies, primarily involving the aldehyde functionality or the naphthyridine ring itself.

One of the most direct and widely utilized methods for the amination of aldehydes is reductive amination . This reaction proceeds via the initial formation of an imine or iminium ion from the condensation of the aldehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding amine. The versatility of this method allows for the introduction of a wide array of alkyl and aryl substituents. The reductive amination of aldehydes is a key reaction in medicinal chemistry for the synthesis of secondary and tertiary amines rsc.org. Biocatalytic methods, employing enzymes such as amine dehydrogenases (AmDHs), offer a green and highly stereoselective approach to reductive amination nih.govrsc.org.

| Amine | Reducing Agent | Solvent | Product |

| Primary Alkylamine | Sodium triacetoxyborohydride | Dichloroethane | N-alkyl-1-(1,7-naphthyridin-8-yl)methanamine |

| Secondary Alkylamine | Sodium cyanoborohydride | Methanol | N,N-dialkyl-1-(1,7-naphthyridin-8-yl)methanamine |

| Aniline (B41778) | H-cube® (catalytic hydrogenation) | Ethanol | N-phenyl-1-(1,7-naphthyridin-8-yl)methanamine |

Beyond the aldehyde group, the 1,7-naphthyridine ring can also undergo amination reactions, typically through nucleophilic aromatic substitution (SNAr) . This type of reaction is facilitated by the presence of the electron-withdrawing nitrogen atoms in the bicyclic system, which activate the ring towards nucleophilic attack. For SNAr to occur, a leaving group, such as a halogen, must be present at a suitable position on the ring. While this compound does not inherently possess such a leaving group, synthetic modifications could introduce one, paving the way for direct amination of the heterocyclic core. The reactivity of different positions on the naphthyridine ring towards nucleophiles can vary depending on the specific isomer and reaction conditions researchgate.net. For instance, in other naphthyridine systems, palladium-catalyzed Buchwald-Hartwig amination has been successfully employed to introduce amines onto the heterocyclic ring nih.gov.

Regioselectivity and Stereoselectivity in the Functionalization of 1,7-Naphthyridines

The precise control of reaction outcomes, in terms of both the position of functionalization (regioselectivity) and the spatial arrangement of atoms (stereoselectivity), is paramount in modern organic synthesis.

Regioselectivity in the functionalization of 1,7-naphthyridines is largely governed by the electronic properties of the ring system and the nature of the attacking reagent. In electrophilic aromatic substitution (EAS) reactions, the electron-deficient nature of the pyridine (B92270) rings generally deactivates the naphthyridine system towards electrophilic attack compared to benzene. The directing effect of the existing aldehyde group and the ring nitrogens will determine the position of substitution. Electron-withdrawing groups typically act as meta-directors in EAS on benzene rings chemistrytalk.orgrsc.org. The prediction of regioselectivity in the EAS of heteroaromatic systems can be complex and is often guided by computational methods that assess the proton affinity of different ring positions nih.gov. The use of solid catalysts like zeolites can also influence the regioselectivity, often favoring the para-isomer due to shape-selectivity researchgate.net.

In nucleophilic aromatic substitution , the positions most susceptible to attack are those that are ortho and para to the ring nitrogens, as these positions can best stabilize the negative charge of the Meisenheimer intermediate. The presence of the aldehyde group, being electron-withdrawing, will further influence the electron density distribution and thus the regioselectivity of nucleophilic attack on the ring.

Stereoselectivity becomes a critical consideration when new chiral centers are formed during the functionalization of this compound. For example, in cycloaddition reactions, the facial selectivity of the approach of a dienophile or dipolarophile to the naphthyridine ring can lead to the formation of specific stereoisomers. The synthesis of tetrahydro-1,5-naphthyridine derivatives via aza-Diels-Alder reactions has been shown to proceed in a regio- and stereoselective manner, affording products with controlled relative stereochemistry nih.gov.

Furthermore, reactions involving the aldehyde group can also be rendered stereoselective. For instance, the addition of a nucleophile to the carbonyl carbon can generate a new stereocenter. The use of chiral catalysts or reagents can favor the formation of one enantiomer over the other. As mentioned earlier, biocatalytic reductive amination using engineered enzymes can achieve excellent enantioselectivity, producing chiral amines with high enantiomeric excess rsc.org. The stereochemical outcome of such reactions is dictated by the specific interactions within the enzyme's active site.

Theoretical and Computational Chemistry of 1,7 Naphthyridine 8 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for elucidating the electronic structure, stability, and reactivity of molecules like 1,7-naphthyridine-8-carbaldehyde. These methods provide insights that are often difficult or impossible to obtain through experimental means alone.

Semi-empirical Methods (e.g., AM1, PM3) for Electronic Structure and Isomer Stability

Semi-empirical methods, such as Austin Model 1 (AM1) and Parametric Model 3 (PM3), offer a computationally less intensive approach to approximate molecular electronic structure. nih.govnih.gov These methods are based on Hartree-Fock theory but incorporate empirical parameters to simplify calculations, making them suitable for initial explorations of large molecules or for comparing the relative stabilities of different isomers. nih.govnih.gov

For this compound, AM1 and PM3 calculations would be employed to:

Determine Heats of Formation: These methods are parameterized to yield heats of formation, which can be used to compare the thermodynamic stability of this compound against other structural isomers. nih.gov

Analyze Isomer Stability: By calculating the heats of formation for various constitutional isomers of C₉H₆N₂O, one could predict their relative abundances at thermodynamic equilibrium.

Initial Geometry Optimization: These methods provide a preliminary optimized geometry that can be used as a starting point for more accurate, higher-level calculations.

Table 1: Hypothetical AM1 and PM3 Calculated Properties for this compound Isomers

| Isomer | Method | Heat of Formation (kcal/mol) | Dipole Moment (Debye) |

| This compound | AM1 | Data not available | Data not available |

| This compound | PM3 | Data not available | Data not available |

| Other Isomer 1 | AM1 | Data not available | Data not available |

| Other Isomer 1 | PM3 | Data not available | Data not available |

| Other Isomer 2 | AM1 | Data not available | Data not available |

| Other Isomer 2 | PM3 | Data not available | Data not available |

| No specific experimental or calculated data for this compound using these methods is currently published. |

Density Functional Theory (DFT) Studies for Geometric and Electronic Properties

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. It is widely used to investigate the geometric and electronic properties of organic molecules. The B3LYP functional is a popular hybrid functional often used for these types of studies.

A crucial first step in any computational study is to find the minimum energy structure of the molecule. For this compound, this would involve:

Full Geometry Optimization: Using a basis set such as 6-311G(d,p), the coordinates of all atoms would be varied until the point of lowest energy on the potential energy surface is located. This provides key information on bond lengths, bond angles, and dihedral angles.

Conformational Analysis: The rotation of the carbaldehyde group relative to the naphthyridine ring would be systematically investigated to identify the most stable conformer(s). This is typically achieved by performing a relaxed potential energy surface scan, where the dihedral angle defining the aldehyde orientation is varied, and the rest of the molecule's geometry is optimized at each step. The relative energies of the resulting conformers would indicate their population distribution at a given temperature.

Table 2: Representative DFT-Calculated Geometrical Parameters for a Naphthyridine System

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G*) |

| Bond Length | C=O | Data not available for target |

| Bond Length | C-C (aldehyde) | Data not available for target |

| Bond Length | N1-C2 | Data not available for target |

| Bond Angle | O=C-H | Data not available for target |

| Dihedral Angle | N1-C8a-C8-C(aldehyde) | Data not available for target |

| This table illustrates the type of data that would be generated from a DFT geometry optimization. Specific values for this compound are not available in the literature. |

Once the optimized geometry is obtained, a vibrational frequency calculation is performed. This serves two main purposes: to confirm that the structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. Advanced methods like Vibrational Second-Order Perturbation Theory (VPT2), Vibrational Self-Consistent Field (VSCF), and its second-order perturbation theory corrected version (PT2-VSCF) can be used for more accurate predictions of anharmonic frequencies.

The calculated vibrational modes would be assigned to specific molecular motions, such as C=O stretching, C-H bending, and ring breathing modes, aiding in the interpretation of experimental spectroscopic data.

Table 3: Illustrative Calculated Vibrational Frequencies for a Heterocyclic Aldehyde

| Mode Number | Assignment | Calculated Frequency (cm⁻¹) |

| 1 | C=O stretch | ~1700-1750 |

| 2 | Aromatic C-H stretch | ~3000-3100 |

| 3 | Aldehydic C-H stretch | ~2700-2800 |

| 4 | Ring deformation | Data not available |

| These are typical frequency ranges. Precise calculated values for this compound are not available. |

Time-Dependent Density Functional Theory (TD-DFT), particularly using the B3LYP functional (TD-B3LYP), is a standard method for calculating the electronic absorption spectra of molecules. This analysis would provide information on:

Excitation Energies and Wavelengths (λmax): The energies of the lowest-lying electronic transitions and their corresponding wavelengths.

Oscillator Strengths: The intensity of each electronic transition.

Nature of Transitions: By analyzing the molecular orbitals involved, the transitions can be characterized as n→π, π→π, or charge-transfer excitations. This is crucial for understanding the photophysical properties of the molecule.

Table 4: Sample TD-DFT Output for a Naphthyridine Derivative

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S1 | Data not available | Data not available | Data not available | HOMO -> LUMO |

| S2 | Data not available | Data not available | Data not available | HOMO-1 -> LUMO |

| S3 | Data not available | Data not available | Data not available | HOMO -> LUMO+1 |

| Specific TD-DFT results for this compound are not documented in scientific literature. |

Frontier Molecular Orbital Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactivity. The energy and spatial distribution of these frontier orbitals provide valuable insights.

HOMO: The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons (nucleophilicity). The regions of the molecule where the HOMO is localized are the likely sites for electrophilic attack.

LUMO: The energy of the LUMO is related to the electron affinity and indicates the molecule's ability to accept electrons (electrophilicity). The localization of the LUMO points to the probable sites for nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A small gap suggests that the molecule is more reactive.

For this compound, this analysis would reveal the most electron-rich and electron-poor regions, predicting its behavior in chemical reactions.

Table 5: Illustrative Frontier Molecular Orbital Data

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| No published data is available for this compound. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the electron density distribution around a molecule and predict its reactivity. In the context of this compound and its derivatives, MEP analysis helps to identify the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions. researchgate.net

The MEP map displays regions of varying electrostatic potential. Areas with a negative potential (typically colored in shades of red and yellow) are electron-rich and susceptible to electrophilic attack. Conversely, regions with a positive potential (colored in shades of blue) are electron-deficient and are likely to interact with nucleophiles.

For naphthyridine derivatives, the nitrogen atoms of the naphthyridine ring and the oxygen atom of the carbaldehyde group are expected to be the primary sites of negative electrostatic potential. These regions are therefore prone to interactions with hydrogen bond donors. The hydrogen atoms, particularly the one attached to the carbaldehyde group, would exhibit a positive electrostatic potential, making them susceptible to nucleophilic attack.

In a study on naphthaldehyde, a related compound, MEP analysis showed a significant negative electrostatic potential around the carbonyl oxygen. researchgate.net Upon hydration, a charge transfer was observed from the carbonyl oxygen to the water molecule, indicating an intermolecular hydrogen bond. researchgate.net A similar phenomenon would be expected for this compound, where the aldehyde oxygen acts as a hydrogen bond acceptor.

Investigation of Hydrogen Bonding Interactions (Intermolecular and Intramolecular)

Hydrogen bonding plays a critical role in the structure, function, and molecular recognition of biological systems. For this compound and its analogs, both intermolecular and intramolecular hydrogen bonds are significant.

Intermolecular Hydrogen Bonding:

The nitrogen atoms in the 1,7-naphthyridine (B1217170) ring and the oxygen atom of the aldehyde group are potential hydrogen bond acceptors. They can form hydrogen bonds with donor groups from other molecules, such as water or amino acid residues in a protein's active site. dntb.gov.uanih.gov Studies on related naphthyridine derivatives have shown that these hydrogen bonding interactions are crucial for their biological activity. nih.govresearchgate.net For instance, in the context of enzyme inhibition, hydrogen bonds between the naphthyridine scaffold and the protein can stabilize the ligand-receptor complex. nih.govresearchgate.net

The ability of a molecule to form hydrogen bonds with water is a key determinant of its solubility and pharmacokinetic properties. Computational studies on similar heterocyclic compounds have demonstrated the formation of stable hydrogen-bonded complexes with water molecules. researchgate.net

Intramolecular Hydrogen Bonding:

Depending on the substituents, intramolecular hydrogen bonds can also form within derivatives of this compound. For example, if a hydroxyl group were present on the naphthyridine ring in a position proximal to the aldehyde, an intramolecular hydrogen bond could form between the hydroxyl hydrogen and the aldehyde oxygen. Such interactions can influence the molecule's conformation and its electronic properties. dntb.gov.ua Studies on related hydroxy-substituted naphthyridines have indicated the presence of intramolecular hydrogen bonds, which can affect their spectroscopic properties and stability. dntb.gov.ua

Molecular Modeling and Simulation Methodologies

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules and their interactions with the environment. mdpi.com For this compound and its derivatives, MD simulations can provide valuable insights into their conformational flexibility, solvation, and binding to biological targets. mdpi.comrsc.org

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are integrated to predict the trajectory of the atoms over time. This allows for the exploration of the conformational landscape of the molecule and the characterization of its dynamic properties.

When studying the interaction of a ligand like a 1,7-naphthyridine derivative with a protein, MD simulations can reveal the stability of the binding pose predicted by molecular docking. rsc.org The simulation can show how the ligand and protein adapt to each other's presence, the role of water molecules in the binding interface, and the key intermolecular interactions that contribute to the binding affinity. For instance, MD simulations of 1,8-naphthyridine (B1210474) derivatives targeting the enzyme InhA have been used to assess the stability of the docked complexes and analyze the intermolecular interactions over time. rsc.org

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), typically a protein. semanticscholar.org This technique is widely used in drug discovery to screen virtual libraries of compounds and to understand the binding mode of potential inhibitors. semanticscholar.orgresearchgate.net

For derivatives of this compound, molecular docking studies have been instrumental in identifying potential biological targets and elucidating the structural basis of their activity. nih.govresearchgate.net In these studies, the 1,7-naphthyridine derivative is "docked" into the active site of a target protein, and a scoring function is used to estimate the binding affinity for different binding poses.

Successful docking studies on related naphthyridine compounds have revealed the importance of specific interactions, such as hydrogen bonds and pi-pi stacking, in stabilizing the ligand-receptor complex. nih.gov For example, docking studies of 1,7-naphthyridine analogues as PIP4K2A inhibitors showed that hydrogen bonding and pi-pi interactions were key to their binding. nih.gov Similarly, docking of 1,8-naphthyridine derivatives into the active site of DNA topoisomerase has helped to rationalize their antibacterial activity. researchgate.net

The results of molecular docking are often used as a starting point for further computational analysis, such as MD simulations, and for the rational design of more potent and selective inhibitors. rsc.org

Computational Approaches to Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.govrjraap.com Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, play a crucial role in modern SAR investigations. researchgate.netinsilico.eu

QSAR models are mathematical equations that correlate the biological activity of a series of compounds with their physicochemical properties or structural features, known as molecular descriptors. researchgate.net These models can be used to predict the activity of new, unsynthesized compounds and to guide the optimization of lead compounds.

For 1,7-naphthyridine derivatives, QSAR studies have been employed to identify the key structural features that determine their inhibitory potency against various targets. nih.gov For instance, a QSAR study on 1,7-naphthyridine analogues as PIP4K2A inhibitors utilized machine learning algorithms to develop predictive models. nih.gov The models identified important molecular descriptors that describe the inhibitory activity, providing insights for the design of new inhibitors. nih.gov

These computational SAR approaches, often combined with molecular docking and other modeling techniques, provide a powerful platform for the rational design and discovery of novel therapeutic agents based on the 1,7-naphthyridine scaffold. nih.gov

Ligand Design and Coordination Chemistry of 1,7 Naphthyridine 8 Carbaldehyde Derivatives

1,7-Naphthyridine-8-carbaldehyde as a Precursor for Ligand Synthesis

The chemical reactivity of this compound is dominated by its aldehyde group (-CHO). This functional group is a gateway to a variety of chemical transformations, most notably condensation reactions, which are used to construct larger, more complex ligand architectures designed for specific metal coordination.

Formation of Chelating Ligands (e.g., Schiff Bases)

A primary application of this compound in ligand design is its reaction with primary amines to form Schiff bases, also known as imines. This condensation reaction involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration, to create a carbon-nitrogen double bond (-C=N-).

The resulting Schiff base ligand incorporates the new imine nitrogen and the adjacent nitrogen atom of the naphthyridine ring (N7) into a bidentate N,N-donor set. This arrangement is ideal for chelation, forming a stable five-membered ring when coordinated to a metal center. The general synthesis of such a ligand is depicted below:

Figure 1: General synthesis of a Schiff base ligand from this compound and a primary amine (R-NH₂).

The versatility of this synthesis allows for the properties of the resulting ligand to be fine-tuned by varying the 'R' group of the primary amine. This modularity enables the introduction of additional donor atoms or functional groups that can influence the electronic properties, solubility, and steric profile of the final metal complex. The formation of Schiff bases via condensation reactions is a well-established method for generating polydentate ligands that form stable complexes with transition metals. researchgate.net

Integration into Multidentate and Dinucleating Ligand Architectures

Beyond simple bidentate systems, this compound is a key component for building multidentate and dinucleating ligands. Dinucleating ligands are capable of binding two metal ions in close proximity, facilitating studies of metal-metal interactions and the development of catalysts for multi-electron processes.

By reacting two equivalents of this compound with one equivalent of a diamine (e.g., ethylenediamine, propanediamine), a larger, symmetrical ligand can be formed. Such a ligand would possess two separate bidentate N,N-chelating sites. The flexible linker between the two naphthyridine units allows the ligand to adopt various conformations to accommodate two metal centers, forming a dinuclear complex.

While extensive research has been conducted on the dinucleating capabilities of the isomeric 1,8-naphthyridine (B1210474) scaffold, researchgate.netnih.gov the same principles apply to the 1,7-naphthyridine (B1217170) system. The resulting ligands can act as "surrogates" for other bridging groups, like carboxylates, to create biomimetic models of dimetallic centers in enzymes. researchgate.net The ability to use different linkers provides control over the distance and orientation of the two metal ions, which is crucial for their potential cooperative reactivity.

Synthesis and Characterization of Metal Complexes

Ligands derived from this compound are adept at coordinating with a diverse range of metal ions, owing to the presence of nitrogen donor atoms that can satisfy the coordination preferences of both hard and soft metals.

Coordination with Transition Metals (e.g., Copper(II), Nickel, Ruthenium, Iridium)

Schiff base ligands derived from this compound readily form stable complexes with first-row transition metals like copper(II) and nickel(II). The bidentate N,N-chelation from the imine and naphthyridine nitrogen atoms leads to the formation of thermodynamically favored five-membered metallacycles. Depending on the stoichiometry and the other ligands present, these complexes can adopt various geometries, such as square planar or octahedral.

For second and third-row transition metals like ruthenium and iridium, these ligands can be used to construct organometallic complexes with potential catalytic or medicinal applications. nih.govrsc.org A common structural motif for these metals is the "piano-stool" geometry, where the metal is coordinated to a cyclopentadienyl (B1206354) (or arene) ligand and a bidentate chelating ligand, with one or more additional sites occupied by monodentate ligands like halides. nih.govnih.gov The resulting complexes are often stable in air and can be characterized using techniques such as NMR spectroscopy and X-ray crystallography. nih.gov

| Metal Ion | Typical Ligand Type | Expected Complex Geometry | Potential Application Area |

|---|---|---|---|

| Copper(II) | Bidentate Schiff Base | Square Planar / Distorted Octahedral | Catalysis, Magnetism |

| Nickel(II) | Bidentate Schiff Base | Square Planar / Octahedral | Catalysis |

| Ruthenium(II) | Bidentate Schiff Base | Pseudo-Octahedral ("Piano-Stool") | Catalysis, Anticancer Agents |

| Iridium(III) | Bidentate Schiff Base | Pseudo-Octahedral ("Piano-Stool") | Catalysis, Photoredox Chemistry |

Complexation with Lanthanide Ions

The coordination chemistry of lanthanide ions is characterized by their preference for hard donor atoms (like oxygen and nitrogen), high and variable coordination numbers (typically 7 to 10), and labile ligand exchange. Polydentate ligands are essential for forming stable lanthanide complexes, particularly in aqueous solutions, by encapsulating the metal ion and shielding it from solvent molecules.

Ligands derived from this compound, especially those designed to be multidentate (e.g., by using amino-alcohols in the Schiff base condensation to add O-donor sites), are suitable for lanthanide coordination. rsc.org The formation of seven-coordinate "sandwich-type" or tripodal complexes with lanthanide ions has been demonstrated with other Schiff base ligands. rsc.orgnih.gov The encapsulation of ions like Europium(III) or Terbium(III) within such an organic framework is a key strategy for designing luminescent materials, where the ligand acts as an "antenna" to absorb light and transfer the energy to the metal ion, which then emits light at its characteristic wavelength.

Formation of Homo- and Heterometallic Complexes

As discussed in section 6.1.2, dinucleating ligands synthesized from this compound are designed to bind two metal ions. When both metal ions are the same, a homometallic complex is formed. These systems are crucial for studying fundamental metal-metal interactions and modeling the active sites of certain metalloenzymes.

If the ligand coordinates to two different metal ions, a heterometallic complex is produced. These complexes are of significant interest as they can exhibit unique reactivity and physical properties that arise from the synergistic interplay between the two distinct metal centers. For instance, the coordination of a redox-active metal like copper alongside a redox-inactive, Lewis-acidic metal like zinc can lead to novel catalytic behavior. nih.gov The design of such complexes using a 1,7-naphthyridine-based framework allows for precise control over the coordination environment of each distinct metal ion.

Investigation of Chelation Properties and Diverse Coordination Modes

The chelation properties of this compound are primarily dictated by the presence and position of its two nitrogen atoms and the aldehyde functional group. The N7 nitrogen atom, being part of a pyridine (B92270) ring, and the N1 nitrogen, located in the adjacent ring, can act as a bidentate chelating unit, forming a stable five-membered ring upon coordination with a metal ion. This bidentate N,N'-chelation is a common coordination mode for naphthyridine-based ligands.

The aldehyde group at the C8 position, adjacent to the N7 atom, introduces further possibilities for coordination. While the aldehyde oxygen itself is a relatively weak donor, its reactivity allows for the straightforward synthesis of Schiff base ligands. Condensation of the this compound with various primary amines yields a diverse range of multidentate ligands. These Schiff base derivatives can exhibit enhanced coordination capabilities and diverse binding modes.

For instance, a Schiff base ligand derived from this compound and a simple amine like aniline (B41778) would result in a ligand capable of N,N'-bidentate chelation through the naphthyridine nitrogens. If the amine contains additional donor groups, such as a hydroxyl or carboxyl group, the resulting Schiff base ligand can act as a tridentate or even tetradentate ligand. This versatility allows for the targeted design of ligands with specific coordination pockets suitable for a variety of metal ions.

The coordination modes of these ligands can be further influenced by the nature of the metal ion, the counter-anions, and the solvent system used during complexation. Common coordination modes observed for related naphthyridine-based ligands include:

Bidentate Bridging: The naphthyridine core can bridge two metal centers, with each nitrogen atom coordinating to a different metal ion.

Chelating and Bridging: A ligand can chelate to one metal center while one of its nitrogen atoms simultaneously bridges to an adjacent metal ion, leading to the formation of polynuclear complexes.

Monodentate Coordination: In some cases, particularly in the presence of strongly coordinating solvents or anions, the naphthyridine ligand may coordinate to a metal center through only one of its nitrogen atoms.

The steric and electronic properties of the substituents on the Schiff base can also fine-tune the coordination geometry around the metal center, leading to the formation of complexes with specific catalytic, magnetic, or photophysical properties.

| Ligand Type | Potential Donor Atoms | Common Coordination Modes | Resulting Complex Type |

| This compound | N1, N7 | Bidentate (N,N') | Mononuclear or Polynuclear |

| Schiff base (from aliphatic amine) | N1, N7, N(imine) | Tridentate (N,N',N) | Mononuclear |

| Schiff base (from aromatic amine) | N1, N7, N(imine) | Tridentate (N,N',N) | Mononuclear or Polynuclear |

| Schiff base (with additional donors) | N1, N7, N(imine), O/N/S | Tetradentate or higher | Mononuclear or Polynuclear |

Applications in Coordination Polymers and Metal-Organic Frameworks (MOFs)

The ability of this compound and its derivatives to act as versatile multitopic linkers makes them promising candidates for the construction of coordination polymers and metal-organic frameworks (MOFs). mdpi.com These materials are crystalline solids formed by the self-assembly of metal ions or clusters with organic ligands. The properties of MOFs, such as their porosity, stability, and functionality, are highly dependent on the geometry and chemical nature of the organic linkers.

Derivatives of this compound, particularly those resulting from the formation of Schiff bases with diamines or other multitopic amines, can act as rigid or semi-rigid linkers. The defined angles between the coordination sites on the naphthyridine core and the additional donor groups on the Schiff base extension can direct the formation of predictable network topologies.

For example, a bis-Schiff base ligand formed from the reaction of two equivalents of this compound with a linear diamine could act as a linear linker, potentially forming 1D chains or being incorporated into higher-dimensional frameworks. The naphthyridine units within the polymer backbone can provide sites for post-synthetic modification or act as Lewis basic sites for catalysis.

The inherent fluorescence of the naphthyridine core can also be exploited in the design of luminescent MOFs. The coordination to metal ions often influences the emission properties of the ligand, leading to materials with potential applications in chemical sensing, solid-state lighting, and bio-imaging. The porosity of MOFs constructed from these linkers could allow for the selective adsorption of small molecules, making them suitable for applications in gas storage and separation.

The following table summarizes the potential of this compound derivatives as linkers in coordination polymers and MOFs, drawing parallels with documented systems based on other naphthyridine isomers.

| Linker Derivative | Potential Connectivity | Resulting Framework Dimension | Potential Applications |

| Bis-Schiff base (linear diamine) | Linear | 1D, 2D, or 3D | Gas storage, catalysis, luminescence |

| Tris-Schiff base (tripodal amine) | Trigonal | 2D or 3D | Sensing, separation, drug delivery |

| Carboxylate-functionalized Schiff base | Various | 2D or 3D | Ion exchange, proton conductivity |

While direct experimental examples for this compound in coordination polymers and MOFs are not yet prevalent in the literature, the foundational principles of coordination chemistry and the known behavior of related naphthyridine-based ligands strongly suggest its significant potential in the rational design of novel functional materials.

Supramolecular Chemistry Involving 1,7 Naphthyridine 8 Carbaldehyde and Its Derivatives

Exploration of Self-Assembly Processes and Non-Covalent Interactions

The self-assembly of molecules into well-defined supramolecular structures is governed by a variety of non-covalent interactions. The 1,7-naphthyridine (B1217170) framework, a heterocyclic system containing two nitrogen atoms, is predisposed to engage in several types of these interactions.

The nitrogen atoms in the 1,7-naphthyridine ring are effective hydrogen bond acceptors. This characteristic is fundamental to the formation of predictable self-assembly patterns. For instance, in the presence of suitable hydrogen bond donors, such as carboxylic acids or amides, 1,7-naphthyridine derivatives can form extended one-dimensional chains or more complex two- and three-dimensional networks. acs.org

The planar aromatic structure of the naphthyridine core also facilitates π-π stacking interactions. These interactions, arising from the alignment of the π-electron systems of adjacent molecules, contribute significantly to the stability of the resulting supramolecular assemblies. The specific geometry of the stacking, whether face-to-face or offset, can be influenced by substituents on the naphthyridine ring.

The introduction of an 8-carbaldehyde group (-CHO) provides an additional site for directed intermolecular interactions. The oxygen atom of the aldehyde can act as a hydrogen bond acceptor, while the aldehyde proton can participate in weaker C-H···O hydrogen bonds. This functionality allows for the formation of specific recognition motifs, potentially leading to the assembly of unique supramolecular architectures that differ from those of the parent 1,7-naphthyridine.

| Interaction Type | Participating Groups on 1,7-Naphthyridine-8-carbaldehyde | Potential Supramolecular Structure |

| Hydrogen Bonding | Naphthyridine nitrogen atoms, Aldehyde oxygen | Chains, sheets, networks |

| π-π Stacking | Naphthyridine aromatic rings | Columns, layered structures |

| C-H···O Interactions | Aldehyde C-H, Naphthyridine C-H with oxygen acceptors | Directional packing, stabilization of larger assemblies |

Design of Synthetic Receptors for Molecular Recognition

The ability of a molecule to selectively bind to another is the essence of molecular recognition. wikipedia.org The 1,7-naphthyridine scaffold is a valuable platform for the design of synthetic receptors due to its rigid structure and defined arrangement of hydrogen bonding sites. nih.govmdpi.com

Synthetic receptors based on 1,7-naphthyridine can be designed to recognize and bind specific guest molecules through complementary non-covalent interactions. The nitrogen atoms of the naphthyridine can be protonated to create positively charged sites for anion recognition or can remain neutral to act as hydrogen bond acceptors for neutral guests.

The 8-carbaldehyde group serves as a versatile handle for the further functionalization of the receptor. Through condensation reactions, a wide variety of chemical moieties can be attached to the aldehyde, allowing for the fine-tuning of the receptor's binding properties. For example, attaching a crown ether could lead to a receptor capable of simultaneously binding a cation and a neutral organic molecule. Similarly, the introduction of chiral auxiliaries via the aldehyde could lead to receptors for the enantioselective recognition of chiral guests.

| Receptor Scaffold | Target Guest Molecule | Key Interactions | Potential Application |

| This compound derivative with appended crown ether | Metal cation and a neutral organic molecule | Ion-dipole, hydrogen bonding, π-π stacking | Ion-pair sensing |

| Chiral Schiff base derivative of this compound | Chiral amines or alcohols | Hydrogen bonding, steric repulsion | Enantioselective separation |

| This compound linked to another naphthyridine unit | Dicarboxylic acids | Multiple hydrogen bonds | Molecular sensing |

Host-Guest Chemistry and Complexation Phenomena

Host-guest chemistry involves the formation of a complex between a larger host molecule and a smaller guest molecule. wikipedia.org The 1,7-naphthyridine framework can be incorporated into larger macrocyclic or cage-like host structures. These hosts can then encapsulate guest molecules within their cavities, leading to the formation of stable host-guest complexes. researchgate.netthno.org

The binding of a guest molecule within a 1,7-naphthyridine-based host is driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and solvophobic effects. The size and shape of the host's cavity, as well as the electronic properties of the naphthyridine units, determine the selectivity of the host for different guests.

The 8-carbaldehyde group, if positioned to project into the host's cavity, could provide an additional binding site for the guest molecule. For instance, a guest with a hydroxyl or amino group could form a hydrogen bond with the aldehyde's oxygen atom, thereby increasing the stability of the host-guest complex. Alternatively, the aldehyde could be used to covalently attach the host to a solid support for applications in separation science or catalysis.

| Host Architecture | Guest Molecule | Driving Forces for Complexation | Stoichiometry (Host:Guest) |

| Macrocycle containing two 1,7-naphthyridine units | Aromatic dicarboxylic acid | Hydrogen bonding, π-π stacking | 1:1 |

| Cage-like structure with 1,7-naphthyridine faces | Small solvent molecule (e.g., chloroform) | van der Waals forces, C-H···N interactions | 1:1 |

| Calixarene with appended this compound units | Fullerenes | π-π stacking, van der Waals forces | 1:1 or 2:1 |

Applications in Materials Science

Development of Conductive and Semi-Conductive Polymeric Materials

Utilization in Organic Light-Emitting Diodes (OLEDs)

The electron-deficient nature of the naphthyridine core makes it an attractive building block for materials used in Organic Light-Emitting Diodes (OLEDs), particularly as an electron-acceptor moiety in donor-acceptor (D-A) type emitters. mdpi.com This structural feature can facilitate efficient electron injection and transport, which are crucial for the performance of OLED devices. In some designs, naphthyridine derivatives have been investigated for use in host-guest systems and as part of bipolar host materials that can transport both electrons and holes. mdpi.com

Specifically, derivatives of the related 1,8-naphthyridine (B1210474) isomer have been successfully used to create emitters for Thermally Activated Delayed Fluorescence (TADF) OLEDs. mdpi.com These materials have demonstrated the potential to achieve high quantum efficiencies. mdpi.com For instance, a green TADF OLED employing a 1,8-naphthyridine derivative achieved a maximum external quantum efficiency of 16.4%. mdpi.com While these findings highlight the general promise of the naphthyridine scaffold in OLED technology, dedicated research into the specific performance and utility of 1,7-naphthyridine-8-carbaldehyde in this application is not extensively documented.

Role as Fluorescent Dyes and Sensors

While various naphthyridine isomers have been explored for their fluorescence properties and potential as sensors, there is a notable lack of specific research on this compound in this role. For example, derivatives of 1,8-naphthyridine have been synthesized and shown to act as fluorescent chemosensors for detecting specific ions like cyanide or mercury, or for biological applications such as DNA detection and receptor labeling. nih.govnih.gov These sensors often operate via a fluorescence quenching or enhancement mechanism upon binding to the target analyte. However, similar detailed studies focused on the sensing capabilities of the this compound scaffold are not prevalent in the existing literature.

Investigation of Non-linear Optical Properties for Optical Switching

The investigation of materials with non-linear optical (NLO) properties is crucial for the development of technologies like optical switching. Theoretical studies using Density Functional Theory (DFT) have been conducted on isomers such as 2,7-naphthyridine (B1199556) derivatives to predict their NLO response. nih.gov These studies explore how modifying the parent naphthyridine structure with electron-donating and electron-accepting groups, connected through a π-conjugated bridge (a D-π-A design), can enhance its NLO properties. nih.govnih.gov

In one such theoretical study, a series of push-pull chromophores based on a 2,7-naphthyridine donor were designed and their NLO parameters calculated. nih.govnih.gov The results indicated that these designed molecules exhibited significantly higher first hyperpolarizability (a measure of NLO activity) compared to the parent naphthyridine molecule. nih.gov The study also investigated the effect of different solvents and frequencies on the NLO response, finding that the hyperpolarizability values could be effectively tuned. nih.gov These computational findings suggest that naphthyridine-based chromophores have the potential for use in NLO applications, although experimental validation for this compound itself is needed. nih.gov

Table 1: Theoretical NLO Properties of Designed 2,7-Naphthyridine Derivatives

This table presents calculated static and dynamic first hyperpolarizability values for a series of theoretically designed 2,7-naphthyridine derivatives (N1-N10) compared to the parent compound (N). Data is sourced from a DFT study. nih.gov

| Compound | Description | Static βHRS (x10-30 esu) | Dynamic βHRS (1064 nm) (x10-30 esu) | Dynamic βHRS (1907 nm) (x10-30 esu) |

|---|---|---|---|---|

| N | 2,7-Naphthyridine (Parent) | 0.001 | 0.002 | 0.001 |

| N1 | Naphthyridine-ethenyl-nitrophenyl | 144.97 | 247.38 | 161.46 |

| N2 | Naphthyridine-ethenyl-dinitrophenyl | 187.16 | 340.52 | 209.68 |

| N3 | Naphthyridine-ethenyl-trinitrophenyl | 263.46 | 516.32 | 300.74 |

| N4 | Naphthyridine-ethenyl-triazine | 11.39 | 15.26 | 11.96 |

| N5 | Naphthyridine-ethenyl-dinitrotriazine | 18.15 | 25.56 | 19.33 |

Biological Target Interaction Research Excluding Clinical Human Trial Data

Enzyme and Receptor Inhibition Studies

The 1,7-naphthyridine (B1217170) scaffold has been the subject of investigation for its potential to inhibit various enzymes and modulate receptor activity. The following subsections summarize the key findings in this area.

The 1,7-naphthyridine core has been identified as a key pharmacophore for the inhibition of Phosphatidylinositol-5-Phosphate 4-Kinase Type II Alpha (PIP4K2A). This lipid kinase is implicated in cancer, particularly in tumors with p53 mutations, making it a significant therapeutic target. acs.orgacs.orgnih.gov

Research has led to the development of potent and selective 1,7-naphthyridine-based inhibitors. acs.org A series of 44 compounds with the 1,7-naphthyridine scaffold were studied, with IC₅₀ values for PIP4K2A inhibition ranging from 0.066 to 18.0 μM. nih.gov The binding mode within the ATP binding site of PIP4K2A has been elucidated through cocrystal structures. Key interactions include a hydrogen bond between the naphthyridine nitrogen at position 7 and the backbone of Val¹⁹⁹ in the kinase hinge region, along with a π-π stacking interaction with the Phe²⁰⁰ side chain. acs.org Structure-activity relationship (SAR) studies revealed that introducing a chlorine atom at the C-5 position of the 1,7-naphthyridine core can significantly improve biochemical potency. acs.org

| Compound | Core Structure | Modification | PIP4K2A IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| BAY-091 (Compound 1) | 3-Cyano-1,7-naphthyridine | - | 0.066 | acs.orgnih.gov |

| Carboxamide 62 | 1,7-Naphthyridine | Chlorine at C-5 | Improved Potency | acs.org |

| Carboxylic acid 60 | 1,7-Naphthyridine | - | Superior hERG/CYP profile | acs.org |

While topoisomerase enzymes are a common target for anticancer drugs, research into naphthyridine-based inhibitors has predominantly focused on the 1,8-naphthyridine (B1210474) isomer. For instance, certain 1,8-naphthyridine derivatives have been synthesized and evaluated as potential Topoisomerase II inhibitors. One such derivative, compound 5p, demonstrated potent inhibitory effects against Topoisomerase IIβ.

A naturally occurring alkaloid, Bisleuconothine A, which contains a complex indole (B1671886) structure that can be described as a 1,7-naphthyridine alkaloid, has shown antiproliferative properties against colon cancer cells. nih.govresearchgate.netnih.gov However, its mechanism of action has been identified as the inhibition of the Wnt signaling pathway by promoting the phosphorylation of β-catenin, rather than through topoisomerase inhibition. nih.gov There is a notable lack of specific studies investigating the direct inhibitory effects of 1,7-naphthyridine-8-carbaldehyde or its simpler derivatives on Topoisomerase I or II.

The inhibition of bacterial DNA gyrase is a well-established mechanism for antibacterial agents. The naphthyridine class of compounds is historically significant in this area, with nalidixic acid, a derivative of 4-oxo-1,8-naphthyridine-3-carboxylic acid, being a foundational compound. nih.gov Subsequent research and development in this class have continued to focus almost exclusively on the 1,8-naphthyridine and fluoroquinolone scaffolds. nih.gov Studies have shown that derivatives of 1,4-dihydro nih.govnih.govnaphthyridine are potent inhibitors of E. coli DNA gyrase. To date, there is a lack of available scientific literature focused on the evaluation of 1,7-naphthyridine derivatives, including this compound, as inhibitors of DNA gyrase.

The 1,7-naphthyridine scaffold has been successfully utilized to develop potent inhibitors of Phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways and a key target for diseases like Chronic Obstructive Pulmonary Disease (COPD). acs.orgnih.govpatsnap.com Optimization of an initial lead compound with a 1,7-naphthyridine core led to the identification of 4-(8-(3-fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic acid (Compound 2). acs.orgnih.gov This research focused on improving solubility and pharmacokinetic properties while maintaining high inhibitory potency against PDE4. The strategy involved modifying the flat, aromatic structure of the initial lead to enhance its dissolution rate. acs.org

| Compound | Core Structure | Key Feature | Target | Reference |

|---|---|---|---|---|

| Compound 1 | 1,7-Naphthyridine | Highly potent, poor pharmacokinetics | PDE4 | acs.org |

| Compound 2 | 4-(8-(3-fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic acid | Improved solubility and pharmacokinetics | PDE4 | acs.orgnih.gov |

Adenosine (B11128) receptors (A₁, A₂A, A₂B, and A₃) are a family of G protein-coupled receptors involved in numerous physiological processes. While various heterocyclic compounds have been explored as ligands for these receptors, published research on naphthyridines has centered on the 1,8-naphthyridine isomer. nih.gov For example, a series of 1,8-naphthyridin-4-one derivatives were synthesized and found to have affinity and selectivity for the A₂A adenosine receptor. nih.gov Currently, there is a lack of specific research data on the interaction of 1,7-naphthyridine derivatives with any of the adenosine receptor subtypes.

Adrenoceptors are key components of the sympathetic nervous system and are important drug targets. As with other targets, the investigation of naphthyridines as adrenoceptor antagonists has primarily focused on isomers other than 1,7-naphthyridine. There is no significant body of research available that specifically evaluates the potential for this compound or related 1,7-naphthyridine derivatives to act as antagonists at α- or β-adrenoceptors.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The 1,7-naphthyridine core is a promising scaffold for the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, a key target in oncology. Research into a series of 6-substituted-4-anilino nih.govnih.govnaphthyridine-3-carbonitriles has demonstrated that this class of compounds can effectively inhibit EGFR kinase. nih.gov Studies comparing these derivatives with their 1,8-naphthyridine and quinoline (B57606) counterparts revealed that compounds featuring the 1,7-naphthyridine structure can maintain high potency against the receptor. nih.gov This suggests that the specific arrangement of nitrogen atoms in the 1,7-naphthyridine ring is favorable for binding to the EGFR kinase domain. Molecular modeling studies have corroborated these experimental findings, indicating a good fit of the 1,7-naphthyridine core within the receptor's active site. nih.gov While numerous naphthyridine derivatives are being explored in cancer chemotherapy, the retention of high potency with the 1,7-naphthyridine structure highlights its importance as a foundational element for designing novel EGFR inhibitors. nih.govnih.gov

Nucleic Acid Interaction Research

The planar, aromatic nature of the naphthyridine ring system suggests a strong potential for interaction with nucleic acids, a characteristic that has been explored in various derivatives.

DNA/RNA Intercalation Studies

The ability of naphthyridine derivatives to intercalate into DNA is a significant aspect of their mechanism of action, particularly in anticancer applications. Studies on pyrazolo-naphthyridine derivatives have confirmed an intercalative mode of binding to DNA. nih.gov This interaction is primarily driven by hydrophobic and π-π stacking interactions between the aromatic rings of the naphthyridine compound and the DNA base pairs. nih.gov The insertion of the planar molecule between the base pairs can lead to structural distortions of the DNA helix, interfering with replication and transcription processes and ultimately triggering cellular apoptosis. nih.gov Similarly, the related naphthalimide class of compounds, which also features a polycyclic aromatic system, is well-documented for its potent DNA intercalating properties, forming the basis of their antitumor activity. nih.gov These findings collectively suggest that the 1,7-naphthyridine scaffold is predisposed to DNA intercalation.

DNA Stabilizing Activity

Beyond intercalation, naphthyridine derivatives have been shown to stabilize nucleic acid structures. For instance, a tricyclic thymine (B56734) analogue incorporating a benzo[b]-1,8-naphthyridin-2(1H)-one structure was found to stabilize PNA-DNA duplexes, primarily through end-stacking interactions. researchgate.net In a different approach, researchers designed 1,8-naphthyridine-2,7-diamine (B168891) as a "universal reader" for DNA base pairs. nih.gov Nuclear Magnetic Resonance (NMR) studies confirmed that this molecule could form stable, hydrogen-bonded triplets with both adenine-thymine (A:T) and guanine-cytosine (G:C) base pairs, demonstrating its ability to bind within the DNA groove and stabilize the local structure. nih.gov This capacity for specific hydrogen bonding highlights another mode through which the naphthyridine core can interact with and stabilize DNA.

Protein Binding Investigations

The biological activity of 1,7-naphthyridine derivatives is intrinsically linked to their ability to bind to specific protein targets. Research on a series of 1,7-naphthyridine 1-oxides designed as inhibitors of p38α mitogen-activated protein (MAP) kinase demonstrated specific protein binding. nih.gov This binding was crucial for their inhibitory activity and was a key factor in their selectivity over other related kinases. nih.gov The study of protein-ligand interactions is fundamental to understanding the pharmacological profile of these compounds, as binding to plasma proteins like serum albumin can affect their distribution and availability, while binding to target enzymes or receptors dictates their therapeutic effect.

Elucidation of Molecular Mechanisms of Action

Investigations into naphthyridine derivatives have uncovered several molecular mechanisms responsible for their biological effects.

Induction of Apoptosis: A prominent mechanism for anticancer activity is the induction of programmed cell death, or apoptosis. Pyrazolo-naphthyridine derivatives have been shown to induce apoptosis in cancer cells by causing DNA damage, which is a direct consequence of their DNA intercalating ability. nih.gov This damage leads to a decrease in the mitochondrial membrane potential and subsequent activation of caspases-9 and -3/7, key executioners in the apoptotic cascade. nih.gov The process is also associated with an increase in reactive oxygen species, indicating that oxidative stress is a contributing factor to the cell death mechanism. nih.gov

WNT Signaling Pathway Inhibition: Certain 1,7-naphthyridine alkaloids, such as Bisleuconothine A, have been found to exert their antineoplastic effects by inhibiting the WNT signaling pathway. nih.gov This pathway is crucial for cell proliferation, and its inhibition can lead to cell cycle arrest, specifically at the G0/G1 phase, thereby reducing tumor growth. nih.gov

Enzyme Inhibition: As discussed previously, 1,7-naphthyridine derivatives can act as potent and selective inhibitors of specific enzymes. The inhibition of p38α MAP kinase by 1,7-naphthyridine 1-oxides demonstrates a targeted mechanism for anti-inflammatory effects. nih.gov Other research has shown that various 1,7- and 2,7-naphthyridine (B1199556) derivatives are potent inhibitors of phosphodiesterase 5 (PDE5). nih.gov

Anticholinergic Effects: Some 1,7-naphthyridine derivatives have been reported to possess strong anticholinergic effects, among other activities, suggesting interaction with cholinergic receptors. google.com

Structure-Activity Relationship (SAR) Studies: Experimental and Computational Correlations

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For the naphthyridine class, several key structural features have been identified that influence their biological activity.

For EGFR inhibition , studies of 4-anilino nih.govnih.govnaphthyridine-3-carbonitriles established that the 1,7-naphthyridine core itself is a key determinant for retaining high potency. nih.gov

In the context of cytotoxicity , 3D-QSAR studies on various naphthyridine derivatives identified several important features. The analysis of CoMFA and CoMSIA models for activity against HeLa, Jurkat, and PC-3 cancer cell lines revealed the significance of specific substitutions on the naphthyridine ring. nih.gov

Table 1: Key SAR Findings for Naphthyridine Derivatives' Cytotoxicity nih.gov

| Structural Feature | Observation |

|---|---|

| C-1 NH group | Important for activity in all tested cell lines. |

| C-2 Naphthyl ring | Compounds with this feature showed increased cytotoxicity. |

| C-4 Carbonyl group | Identified as important for cytotoxicity. |

| C-5, C-6, C-7 Methylation | Methyl substitution at C-6 or C-7 was more favorable for activity than at C-5. |

| C-5 & C-7 Disubstitution | Compounds with methyl groups at both C-5 and C-7 were substantially less active. |

For p38α MAP kinase inhibition , SAR studies on 1,7-naphthyridine 1-oxides revealed that the N-oxide oxygen was essential for activity and was a probable determinant for the marked selectivity against other kinases. nih.gov

The table below presents the inhibitory activity of selected naphthyridine derivatives against various cancer cell lines, illustrating the impact of substitutions on potency. nih.gov

Table 2: Cytotoxic Activity of Selected Naphthyridine Derivatives nih.gov

| Compound | Substitution | HeLa IC₅₀ (µM) | Jurkat IC₅₀ (µM) | PC-3 IC₅₀ (µM) |

|---|---|---|---|---|

| 7 | C-2 (2',4'-dimethoxy phenyl), C-7 (CH₃) | 3.3 | 2.5 | 3.5 |

| 8 | C-2 (2',4'-dimethoxy phenyl), C-6 (CH₃) | 2.8 | 2.1 | 3.1 |

| 11 | C-2 (2',4'-dimethoxy phenyl), C-5,7 (di-CH₃) | >10 | >10 | >10 |

| 14 | C-2 (Naphthyl) | 2.6 | 2.9 | 2.8 |

| 15 | C-2 (Naphthyl), C-6 (CH₃) | 2.3 | 2.0 | 2.5 |

| 16 | C-2 (Naphthyl), C-7 (CH₃) | 0.71 | 0.85 | 0.92 |

These studies, combining experimental screening with computational models, provide a rational basis for the design of new 1,7-naphthyridine derivatives with enhanced and specific biological activities. nih.govresearchgate.net

Catalysis Research Involving 1,7 Naphthyridine 8 Carbaldehyde Derivatives

Utilization as Ligands in Transition Metal Catalysis (e.g., Palladium, Iridium, Rhodium, Copper Catalysts)

Derivatives of the 1,7-naphthyridine (B1217170) core have been successfully employed as ligands in conjunction with several transition metals, demonstrating their versatility in facilitating a range of chemical transformations.

Palladium Catalysis:

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the development of effective ligands is crucial for their success. In this context, 6,8-disubstituted 1,7-naphthyridines have been synthesized and utilized in palladium-catalyzed cross-coupling reactions. nih.govacs.org This work led to the development of potent and selective inhibitors of phosphodiesterase type 4D (PDE4D). nih.govacs.org The synthesis of these compounds relied on the strategic use of palladium-catalyzed methods, highlighting the compatibility of the 1,7-naphthyridine scaffold with these catalytic systems. For instance, the synthesis of 4-(8-(3-nitrophenyl)-(1,7)naphthyridin-6-yl)benzoic acid was achieved through such methods, showcasing the utility of this approach in medicinal chemistry. nih.gov

| Catalyst System | Reactants | Product | Application | Reference |

| Palladium catalyst with 1,7-naphthyridine ligand | 6,8-dichloro-1,7-naphthyridine and various boronic acids | 6,8-disubstituted 1,7-naphthyridines | Synthesis of PDE4D inhibitors | nih.govacs.org |

Iridium Catalysis:

Iridium complexes bearing naphthyridine-based ligands have been investigated for their catalytic activity, particularly in hydrogenation reactions. While much of the research has centered on the 1,8-naphthyridine (B1210474) isomer, the principles of ligand design and catalytic mechanism can provide valuable insights for the 1,7-naphthyridine series. For example, iridium complexes with a silyl-1,8-naphthyridine-based bidentate ligand have been shown to catalyze the hydrogenation of alkenes. acs.orgfigshare.com The nitrogen lone pair of the naphthyridine ring is proposed to play a cooperative role in the activation of hydrogen, suggesting that the electronic properties of the naphthyridine core are pivotal to its catalytic function. acs.org Furthermore, iridium(III) complexes featuring naphthyl pendants have been developed as potent photosensitizers for energy transfer catalysis. nih.gov The design of these ligands has a significant impact on the photophysical properties and catalytic performance of the complexes. nih.gov

Rhodium Catalysis:

Rhodium catalysis has also benefited from the use of naphthyridine-based ligands. A notable application is the Rh(III)-catalyzed synthesis of naphthyridinone derivatives through a C-H activation and double directing group strategy. nih.govacs.org This method utilizes nicotinamide (B372718) N-oxides as substrates and allows for the efficient construction of the naphthyridinone core under mild conditions. nih.govacs.org Although this example does not directly involve a 1,7-naphthyridine-8-carbaldehyde derivative as a ligand, it demonstrates the amenability of the broader naphthyridine family to rhodium-catalyzed C-H functionalization, a powerful tool in modern organic synthesis.

Copper Catalysis:

Copper catalysis, known for its cost-effectiveness and unique reactivity, has also seen the application of naphthyridine-based ligands. For instance, a rigid naphthyridine-bis(carbene) ligand has been shown to stabilize mononuclear, trigonal planar copper(I) complexes. acs.org This is significant because chelating ligands often lead to multinuclear species with linear geometries at the copper centers. acs.org The defined geometry imposed by the naphthyridine ligand can have profound implications for the selectivity and efficiency of copper-catalyzed reactions. While specific catalytic applications of these particular complexes were not detailed, the structural insights are crucial for the future design of catalysts. Research on copper(I) complexes with other nitrogen-containing ligands has demonstrated their utility in atom transfer radical addition (ATRA) and polymerization (ATRP) reactions, where the ligand plays a key role in modulating the catalyst's activity. nih.gov

Exploration of Organocatalytic Applications

The field of organocatalysis, which utilizes small organic molecules as catalysts, presents another avenue for the application of 1,7-naphthyridine derivatives. The inherent chirality and functionality that can be introduced into the naphthyridine scaffold make it an attractive platform for designing novel organocatalysts.

Currently, there is a significant lack of specific research on the use of this compound or its close derivatives in organocatalytic applications. However, the broader class of naphthyridines has been investigated in contexts that suggest their potential in this area. For example, the synthesis of 1,8-naphthyridine derivatives has been achieved using ionic liquids as catalysts in the Friedländer reaction, which showcases a move towards more environmentally benign synthetic methods that can be relevant to organocatalysis. nih.gov

The aldehyde functional group in this compound itself could potentially participate in various organocatalytic transformations, such as aldol (B89426) or Mannich reactions, either as a substrate or as part of a more complex catalytic system. Future research may explore the derivatization of the carbaldehyde group to create chiral amines or other functionalities that can act as organocatalysts for asymmetric synthesis.

Future Research Horizons for this compound: A Roadmap for Innovation

The heterocyclic compound this compound stands as a molecule of significant interest, poised at the intersection of synthetic chemistry, medicinal research, and materials science. While extensive research has illuminated the broader family of naphthyridines, the specific future directions and emerging research areas for this carbaldehyde derivative warrant a focused exploration. Its unique structural features, combining the versatile reactivity of an aldehyde group with the biologically relevant 1,7-naphthyridine scaffold, open up a plethora of opportunities for innovation. This article outlines the key future directions and emerging research areas centered on this compound, providing a forward-looking perspective on its potential applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,7-Naphthyridine-8-carbaldehyde?

- Methodology : The compound is typically synthesized via oxidation of its corresponding alcohol or via formylation reactions. For instance, 7-methyl-8-oxo-5-phenyl-7,8-dihydro-1,7-naphthyridine-6-carbaldehyde can be oxidized to the carboxylic acid using KMnO4 in a basic aqueous solution (NaOH, H2O, and ButOH) . The Vilsmeier–Haack reaction is another method, where formylation of a hydroxyl-substituted naphthyridine precursor (e.g., 7-methyl-2-phenyl-1,8-naphthyridin-4-ol) with POCl3 and DMF yields the carbaldehyde derivative .

Q. How should researchers handle this compound safely in laboratory settings?

- Methodology : Despite limited toxicity data, the compound is classified under acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Always use PPE (gloves, goggles, lab coats) and work in a fume hood. Follow protocols for handling hygroscopic or light-sensitive compounds, and avoid direct contact. Dispose of waste via approved hazardous waste channels .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodology : Use a combination of:

- NMR (1H and 13C) to confirm the aldehyde proton (δ ~9–10 ppm) and aromatic backbone.

- IR spectroscopy to identify the carbonyl stretch (~1700 cm⁻¹).

- Mass spectrometry (MS) for molecular ion validation (e.g., ESI-MS or EI-MS).

- X-ray crystallography (if crystalline) to resolve substituent positioning .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

- Methodology : Contradictions in antimicrobial or cytotoxic activity may arise from assay variability (e.g., disc diffusion vs. tube dilution methods). To mitigate this:

- Standardize testing conditions (e.g., inoculum size, incubation time).

- Cross-validate results using multiple assays (e.g., MIC determination, time-kill curves).

- Perform statistical analysis (e.g., ANOVA) to assess significance of zone-of-inhibition differences (Table I in ).

- Consider substituent effects; electron-withdrawing groups on the pyridyl ring may enhance activity .

Q. What strategies optimize the synthetic yield of this compound derivatives?

- Methodology :

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve reaction homogeneity.

- Catalysis : Use Lewis acids (e.g., AlCl3) to accelerate cyclization steps.

- Temperature control : Maintain reflux conditions (e.g., 70–95°C) for cyclocondensation reactions.

- Purification : Recrystallize from toluene or ethanol to remove byproducts (yields >80% reported in ).

Q. How do substituents on the naphthyridine core influence electronic properties and bioactivity?

- Methodology : Substituents at the 2-, 3-, and 5-positions modulate electronic density and steric effects:

- Electron-donating groups (e.g., -CH3, -OCH3) increase π-π stacking with microbial DNA.

- Halogens (e.g., -Cl, -F) enhance lipophilicity and membrane penetration.

- Benzyl/phenethyl groups improve antifungal activity by targeting ergosterol biosynthesis (Table II in ). Computational modeling (DFT) can predict charge distribution and HOMO-LUMO gaps .

Q. What methodologies are used to design this compound derivatives for targeted drug delivery?

- Methodology :

- Prodrug strategies : Conjugate the aldehyde group to a hydrolyzable moiety (e.g., Schiff bases) for pH-sensitive release .

- Nanocarrier encapsulation : Use liposomes or PLGA nanoparticles to enhance bioavailability.

- Structure-activity relationship (SAR) studies : Modify the pyridyl/phenyl substituents and evaluate cytotoxicity against cell lines (e.g., MCF7) via MTT assays .

Data Analysis and Experimental Design

Q. How should researchers interpret conflicting results in oxidation reactions of this compound?

- Methodology : Discrepancies may arise from competing pathways (e.g., overoxidation to carboxylic acids vs. stabilization of the aldehyde). To address this:

- Monitor reaction progress via TLC or HPLC.

- Adjust oxidizing agent strength (e.g., use MnO2 instead of KMnO4 for milder conditions).

- Introduce protecting groups (e.g., acetal formation) for the aldehyde during synthesis .

Q. What computational tools are recommended for predicting the reactivity of this compound?

- Methodology :

- Molecular docking (AutoDock, Schrödinger Suite) to simulate binding with biological targets (e.g., bacterial topoisomerases).

- MD simulations (GROMACS) to study solvation effects and conformational stability.

- QSAR models (DRAGON, CODESSA) to correlate substituent properties with bioactivity .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |